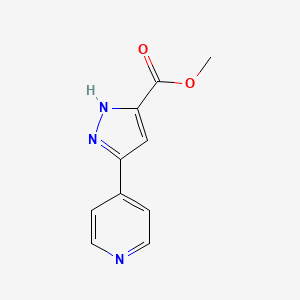
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
説明
“Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate” is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthesis method is a one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as base and acetonitrile as solvent .Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .科学的研究の応用
Medicinal Chemistry: Anticancer Applications
Pyrazole derivatives have been identified as potential anticancer agents. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival. Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate derivatives may be designed to target specific cancer cell lines, offering a pathway for the development of new chemotherapeutic agents .
Antimicrobial and Antifungal Agents
The pyrazole core is present in molecules that exhibit antimicrobial and antifungal activities. These compounds can interfere with the cell wall synthesis of bacteria and fungi, leading to their death. Research into methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate could lead to the development of new drugs to treat infectious diseases .
Anti-inflammatory and Analgesic Drugs
Pyrazole derivatives are known to possess anti-inflammatory and analgesic properties. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the process of inflammation. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .
Agricultural Chemistry: Pesticides and Herbicides
In agriculture, pyrazole derivatives can be used to create pesticides and herbicides. These compounds can affect the nervous system of pests or inhibit the growth of weeds, protecting crops from damage and improving yield .
Coordination Chemistry
Pyrazole derivatives can act as ligands in coordination chemistry, forming complexes with metals. These complexes have applications in catalysis, material science, and as sensors. Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate could be used to synthesize new metal complexes with unique properties .
Organometallic Chemistry
In organometallic chemistry, pyrazole derivatives can be used to synthesize organometallic compounds. These compounds have applications in catalysis, where they can facilitate a variety of chemical reactions, potentially leading to more efficient industrial processes .
Drug Discovery: Protein Glycation Inhibitors
Pyrazole derivatives have been identified as inhibitors of protein glycation, a process that can lead to complications in diseases such as diabetes. By inhibiting this process, methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate derivatives could be used to develop treatments that prevent or mitigate the effects of protein glycation .
Synthesis of Bioactive Molecules
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive molecules. They can be modified to create a wide range of compounds with potential pharmacological activities. This makes them valuable tools in drug discovery and medicinal chemistry research .
Safety And Hazards
While the specific safety and hazards for “Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate” are not mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .
特性
IUPAC Name |
methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRBKBKWRUXTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235724 | |
| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate | |
CAS RN |
144252-20-0 | |
| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144252-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



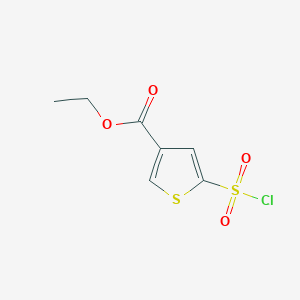
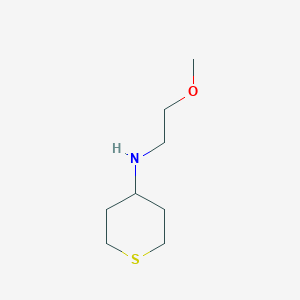
![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)
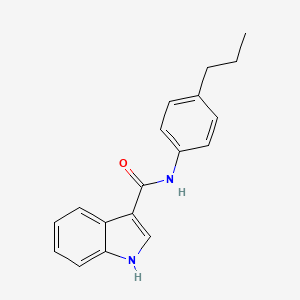
![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)


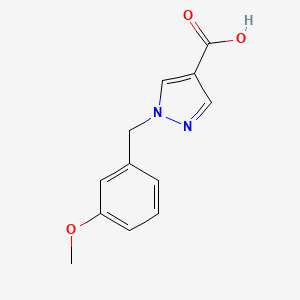
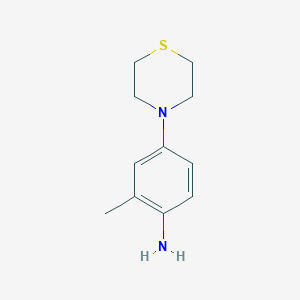
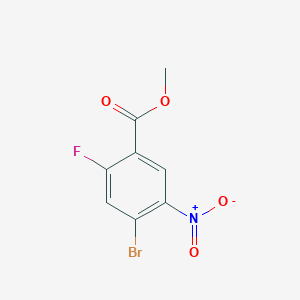
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418545.png)